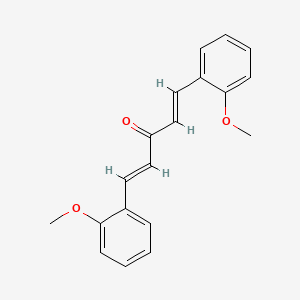
(1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one
描述
(1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one, commonly known as curcumin, is a natural polyphenolic compound extracted from the rhizome of turmeric, which has been used in traditional medicine for centuries. Curcumin has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.
作用机制
Curcumin's mechanism of action is complex and not fully understood. It has been shown to modulate various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Curcumin has also been shown to modulate the expression of various genes and proteins involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
Curcumin has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Curcumin has also been shown to have antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. Curcumin has been shown to have anticancer effects by inhibiting cell proliferation and inducing apoptosis. Curcumin has also been shown to have neuroprotective effects by inhibiting neuroinflammation and oxidative stress.
实验室实验的优点和局限性
Curcumin has several advantages for lab experiments. It is readily available, relatively inexpensive, and has low toxicity. Curcumin is also stable and can be stored for long periods. However, curcumin has some limitations for lab experiments. It has poor solubility in water and is rapidly metabolized in vivo. Curcumin also has low bioavailability, which limits its effectiveness in vivo.
未来方向
There are several future directions for curcumin research. One direction is to improve the bioavailability of curcumin by developing novel delivery systems. Another direction is to study the potential of curcumin in combination with other drugs or therapies. Curcumin's potential as a chemopreventive agent also needs to be further explored. Finally, the potential of curcumin in the treatment of various neurological disorders needs to be further studied.
Conclusion:
Curcumin is a natural polyphenolic compound with potential therapeutic properties. It has been extensively studied for its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Curcumin's mechanism of action is complex and not fully understood. Curcumin has several advantages for lab experiments, but also has some limitations. There are several future directions for curcumin research, including improving its bioavailability and studying its potential in combination with other drugs or therapies.
科学研究应用
Curcumin has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Curcumin has been studied in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, multiple sclerosis, and arthritis.
属性
IUPAC Name |
(1E,4E)-1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-21-18-9-5-3-7-15(18)11-13-17(20)14-12-16-8-4-6-10-19(16)22-2/h3-14H,1-2H3/b13-11+,14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZMPCUUTSDNAJ-PHEQNACWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C=CC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)/C=C/C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one | |
CAS RN |
41973-42-6, 39777-61-2 | |
| Record name | MLS002703419 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



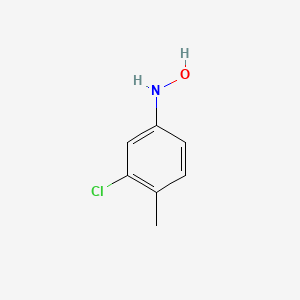
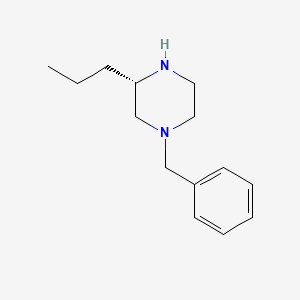
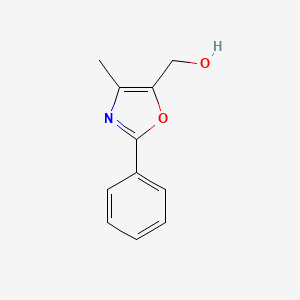
![3-Methylbenzo[d]isoxazol-5-ol](/img/structure/B1630179.png)

![5,7-Diiodoimidazo[5,1-B]thiazole](/img/structure/B1630182.png)
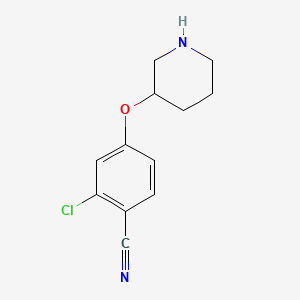
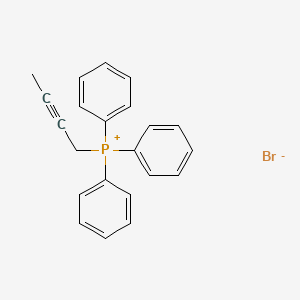
![2-chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B1630186.png)
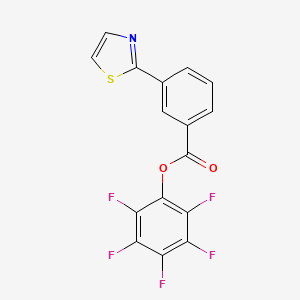
![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine](/img/structure/B1630189.png)
![3-[(6-Methylpyrazin-2-yl)oxy]benzylamine](/img/structure/B1630191.png)

